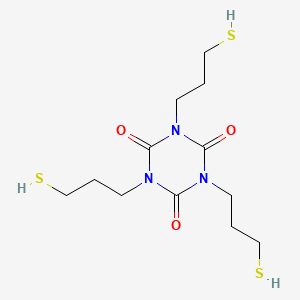
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of three sulfanylpropyl groups attached to a triazinane-2,4,6-trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 3-mercaptopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, organic solvent.
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous conditions, inert atmosphere.
Substitution: Nucleophiles such as amines, alcohols; reaction conditionsorganic solvent, base (e.g., triethylamine), room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various triazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the triazine core can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions contribute to the compound’s biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties but lacking the sulfanylpropyl groups.
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione: A related compound with hydroxyethyl groups instead of sulfanylpropyl groups.
1,3,5-Tris(4-aminophenyl)-1,3,5-triazinane-2,4,6-trione: Another triazine derivative with aminophenyl groups.
Uniqueness
1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione is unique due to the presence of sulfanylpropyl groups, which impart distinct chemical reactivity and biological activity. These groups enable the compound to undergo specific chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
CAS No. |
78366-85-5 |
|---|---|
Molecular Formula |
C12H21N3O3S3 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
1,3,5-tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H21N3O3S3/c16-10-13(4-1-7-19)11(17)15(6-3-9-21)12(18)14(10)5-2-8-20/h19-21H,1-9H2 |
InChI Key |
HNHFTARXTMQRCF-UHFFFAOYSA-N |
Canonical SMILES |
C(CN1C(=O)N(C(=O)N(C1=O)CCCS)CCCS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


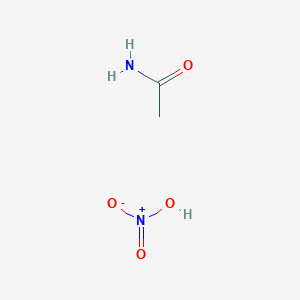
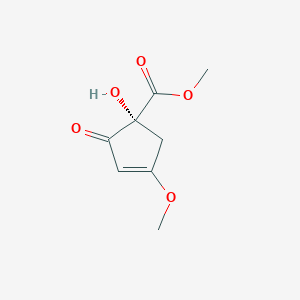
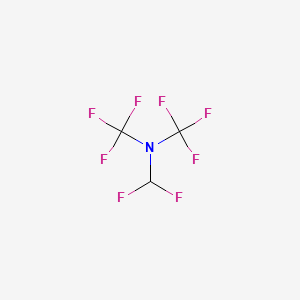
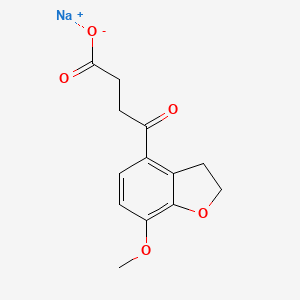
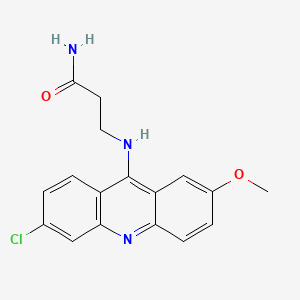

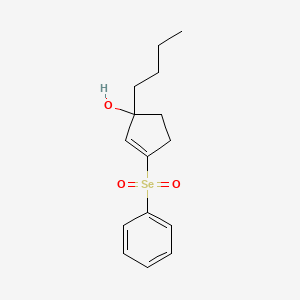
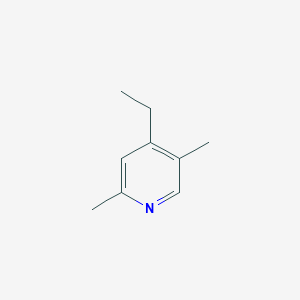
![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)

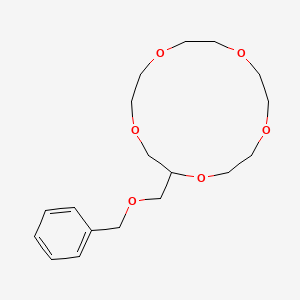
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)
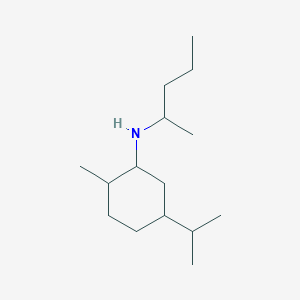
![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
